molecular formula C9H13N3S2 B7737459 1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea

Cat. No.: B7737459
M. Wt: 227.4 g/mol
InChI Key: DDGXUWOPJHYTTE-WDZFZDKYSA-N
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Description

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea is a compound that features a thiourea group linked to a thiophene ring

Preparation Methods

The synthesis of 1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea typically involves the reaction of ethylamine with a thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene ring or the thiourea moiety are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death) in certain cell types.

Comparison with Similar Compounds

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea can be compared with other thiourea derivatives and thiophene-containing compounds. Similar compounds include:

    1-ethyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea: This compound has a nitrophenyl group instead of a methylthiophene group, which may result in different chemical and biological properties.

    1-ethyl-3-[(Z)-(2-thienyl)methylideneamino]thiourea: This compound contains a thiophene ring similar to this compound but with different substitution patterns, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-ethyl-3-[(Z)-(3-methylthiophen-2-yl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S2/c1-3-10-9(13)12-11-6-8-7(2)4-5-14-8/h4-6H,3H2,1-2H3,(H2,10,12,13)/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGXUWOPJHYTTE-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NN=CC1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=S)N/N=C\C1=C(C=CS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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